molecular formula C25H19FO6 B14111263 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

Cat. No.: B14111263
M. Wt: 434.4 g/mol
InChI Key: SFWBAACSYBRBCM-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the reaction of the chromone core with 4-ethoxyphenol under suitable conditions, such as the presence of a base like potassium carbonate.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for the treatment of diseases like cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

    Modulating signaling pathways: The compound can modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer.

    Inducing apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one can be compared with other similar compounds, such as:

    Flavonoids: These compounds also have a chromone core and exhibit similar biological activities, but they may differ in their specific substituents and overall structure.

    Coumarins: These compounds are structurally related to chromones and share some biological activities, but they have a different core structure.

    Benzopyrones: These compounds have a similar core structure but may have different substituents, leading to variations in their biological activities.

Properties

Molecular Formula

C25H19FO6

Molecular Weight

434.4 g/mol

IUPAC Name

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

InChI

InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3

InChI Key

SFWBAACSYBRBCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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